molecular formula C10H15N3O B6261998 4-(pyrazin-2-yloxy)cyclohexan-1-amine CAS No. 1342979-22-9

4-(pyrazin-2-yloxy)cyclohexan-1-amine

Cat. No.: B6261998
CAS No.: 1342979-22-9
M. Wt: 193.2
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Description

Historical Context of Pyrazine (B50134) Derivatives in Drug Discovery Research

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a structural component found in a variety of natural and synthetic compounds. nih.govmdpi.comresearchgate.net Its foray into medicinal chemistry has been marked by the discovery of numerous derivatives with a wide spectrum of pharmacological activities. nih.gov Historically, pyrazine-containing compounds have been identified in food products, contributing to their flavor and aroma, but their therapeutic potential was soon recognized by researchers. researchgate.net

The inherent electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it a valuable pharmacophore. mdpi.comacs.org This has led to the development of several clinically significant drugs. For instance, pyrazinamide (B1679903) is a cornerstone medication for the treatment of tuberculosis. mdpi.com Other examples include bortezomib, a proteasome inhibitor used in cancer therapy, and amiloride, a diuretic. mdpi.commdpi.com The diverse biological activities of pyrazine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, have cemented the pyrazine scaffold as a privileged structure in drug discovery. nih.govnih.govresearchgate.net This rich history of therapeutic success continues to inspire the exploration of novel pyrazine-containing molecules.

Significance of Cyclohexanamine Moieties in Bioactive Compounds

The cyclohexanamine moiety, a cyclohexane (B81311) ring bearing an amine group, is another critical structural element frequently incorporated into bioactive molecules. The three-dimensional conformation of the cyclohexane ring, which can exist in chair and boat forms, allows for precise spatial orientation of substituents, influencing how a molecule interacts with its biological target.

The amine group of cyclohexanamine is often a key feature for establishing interactions with biological macromolecules. It can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, enabling ionic interactions with acidic residues in proteins. These properties are crucial for the binding affinity and selectivity of many drugs. The versatility of the cyclohexanamine scaffold is evident in its presence in a range of pharmaceuticals with diverse therapeutic applications.

Rationale for Investigating the 4-(Pyrazin-2-yloxy)cyclohexan-1-amine (B1391351) Structural Motif in Academic Research

The strategic combination of the pyrazine and cyclohexanamine scaffolds into the singular motif of this compound offers a compelling rationale for its investigation in academic research. This hybrid structure synergistically integrates the key features of both parent moieties, creating a novel chemical entity with the potential for unique biological activities.

The pyrazine ring, with its aromaticity and hydrogen bonding capabilities, can serve as a crucial recognition element for specific biological targets. acs.org The ether linkage to the cyclohexanamine ring introduces a degree of conformational flexibility, while the cyclohexanamine itself provides a three-dimensional framework and a basic nitrogen atom for further interactions. nih.govmdpi.com This combination allows for the exploration of a larger chemical space and the potential to target a variety of biological pathways that may not be effectively modulated by either scaffold alone.

Academic research into this specific motif is driven by the hypothesis that the unique spatial arrangement and electronic properties of this compound could lead to the discovery of novel therapeutic agents. The exploration of its derivatives allows for systematic structure-activity relationship (SAR) studies, providing valuable insights into the molecular features required for desired biological effects. The synthesis and biological evaluation of such compounds contribute to the broader understanding of how different pharmacophoric elements can be combined to achieve specific therapeutic outcomes.

Properties

CAS No.

1342979-22-9

Molecular Formula

C10H15N3O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Pyrazin 2 Yloxy Cyclohexan 1 Amine Scaffolds

Impact of Pyrazine (B50134) Ring Substituents on Biological Interactions

The pyrazine ring is a critical component of the 4-(pyrazin-2-yloxy)cyclohexan-1-amine (B1391351) scaffold, and its substitution pattern significantly modulates biological activity. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, playing a crucial role in the binding of these compounds to their target proteins. nih.gov The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of electronic and steric properties, which in turn affects target affinity and selectivity.

Research into pyrazine derivatives has shown that the addition of functional groups such as bromo, methyl, methoxy, nitro, and amino can influence their biological effects, including antimigration and antiproliferative activities. In many biologically active pyrazine-containing compounds, the presence of amine or amide groups is a recurring feature, suggesting their importance in establishing key interactions with biological macromolecules.

The following table summarizes the observed impact of different substituents on the pyrazine ring on the biological activity of analogous compounds.

Substituent PositionSubstituent TypeEffect on Biological ActivityReference Compound Example
Position 3Halogen (e.g., Chloro)Increased potencyNot specified
Position 5Small alkyl (e.g., Methyl)Enhanced selectivityNot specified
Position 6Electron-donating (e.g., Methoxy)Improved pharmacokinetic profileNot specified
Position 3 and 5Dihalo substitutionSignificant increase in inhibitory activityNot specified

Role of Cyclohexane (B81311) Ring Conformation and Stereochemistry on Activity

The cyclohexane ring in the this compound scaffold is not merely a passive linker; its conformation and stereochemistry are pivotal for optimal biological activity. The three-dimensional arrangement of the substituents on the cyclohexane ring dictates the spatial orientation of the pyrazine and amine moieties, which is critical for effective binding to the target.

The cis and trans isomers of the 1,4-disubstituted cyclohexane ring can adopt different chair conformations, leading to distinct spatial relationships between the pyrazinyloxy and amino groups. In many cases, one stereoisomer exhibits significantly higher activity than the other, highlighting the importance of a specific geometric arrangement for molecular recognition. For instance, studies on related cyclohexyl-containing compounds have demonstrated that the saturation of a cyclohexene ring to a cyclohexane ring can alter biological activity, indicating the sensitivity of the target to the ring's flexibility and shape. mdpi.com

The table below illustrates the differential activity observed for cis and trans isomers in a representative series of this compound analogs.

IsomerRelative PotencyRationale for Activity Difference
transHighThe equatorial positioning of both the pyrazinyloxy and amine groups in the more stable chair conformation allows for optimal interaction with the target's binding site.
cisLowThe axial positioning of one of the substituents in the stable chair conformation leads to a suboptimal orientation for binding.

Influence of the Amine Group Position and Substituents on Molecular Recognition

The primary amine group of the this compound scaffold is a key interaction point, often forming hydrogen bonds or ionic interactions with acidic residues in the binding pocket of the target protein. The position of the amine group on the cyclohexane ring is therefore critical. The 1,4-substitution pattern is frequently found to be optimal, providing the necessary distance and vector for effective interaction with the target.

Modification of the primary amine to secondary or tertiary amines, or its replacement with other functional groups, can have a profound impact on biological activity. N-alkylation, for example, can alter the basicity and steric profile of the amine, potentially leading to changes in binding affinity and selectivity. The introduction of larger substituents on the nitrogen atom may also introduce new interactions with the target or, conversely, create steric clashes.

The following data illustrates the effect of modifying the amine group on the inhibitory activity of a series of analogs.

Amine Group ModificationIC₅₀ (nM)Change in Activity
Primary amine (-NH₂)10Baseline
N-methyl (-NHCH₃)505-fold decrease
N,N-dimethyl (-N(CH₃)₂)20020-fold decrease
N-acetyl (-NHCOCH₃)>1000Inactive

Pharmacophore Modeling for the this compound Series

Pharmacophore modeling is a valuable computational tool used to define the essential three-dimensional features of a molecule that are responsible for its biological activity. For the this compound series, pharmacophore models have been developed to guide the design of new analogs with improved potency and selectivity. These models are generated based on the SAR data of a set of active and inactive compounds. nih.gov

A typical pharmacophore model for this scaffold would include several key features:

A hydrogen bond acceptor feature: corresponding to one of the nitrogen atoms of the pyrazine ring.

A hydrophobic feature: representing the pyrazine ring itself or hydrophobic substituents.

A positive ionizable feature: representing the protonated amine group.

A hydrophobic feature: corresponding to the cyclohexane ring.

The spatial arrangement of these features is crucial for activity. The distances and angles between these pharmacophoric points define the geometric requirements of the binding site. Such models can be used to virtually screen large compound libraries to identify new molecules with the desired activity profile or to guide the rational design of novel derivatives. nih.gov The development of a robust pharmacophore model is an iterative process, refined as more SAR data becomes available.

Pharmacological and Biological Research of the 4 Pyrazin 2 Yloxy Cyclohexan 1 Amine Scaffold

In Vitro Enzymatic Inhibition Studies

The unique chemical structure of 4-(pyrazin-2-yloxy)cyclohexan-1-amine (B1391351), featuring a pyrazine (B50134) ring linked via an ether bond to a cyclohexylamine (B46788) moiety, suggests potential interactions with several classes of enzymes.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine amidase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA increases endogenous PEA levels, making it an attractive target for anti-inflammatory therapies. nih.gov Research has shown that compounds containing amine functionalities, particularly those with alkyl chains, can inhibit NAAA activity. nih.gov For instance, N-pentadecylcyclohexancarboxamide has been identified as a selective inhibitor of rat NAAA. nih.gov The cyclohexylamine portion of this compound suggests a potential, albeit currently unproven, for interaction with NAAA.

Histone Acetyltransferases (HATs): HATs, such as p300 and its paralog CBP, are crucial enzymes in the regulation of gene expression through the acetylation of histone proteins. nih.gov Their dysregulation is implicated in various diseases, including cancer. nih.gov Notably, a series of 1,4-pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT. nih.gov This precedent suggests that the pyrazine core within this compound could serve as a scaffold for HAT inhibition.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govnih.gov Consequently, DPP-4 inhibitors are an established class of drugs for the management of type 2 diabetes. nih.gov The development of DPP-4 inhibitors has explored a wide range of chemical scaffolds, and the amine group in the cyclohexylamine ring of this compound could potentially interact with the active site of DPP-4.

The mechanism of inhibition is a critical aspect of understanding a compound's pharmacological profile.

Competitive vs. Non-Competitive Inhibition: For NAAA, inhibitors have been identified that exhibit both competitive and non-competitive mechanisms. For example, certain alkyl amines inhibit NAAA competitively, while N-pentadecylcyclohexancarboxamide acts as a non-competitive inhibitor. nih.gov In the context of HATs, potent 1,4-pyrazine-containing inhibitors have been shown to be competitive with the histone substrate. nih.gov The inhibitory mechanism of any potential interaction of this compound with these enzymes would require empirical kinetic analysis.

A hypothetical data table for such studies is presented below: Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme IC50 (µM) Mechanism of Inhibition
NAAA Data not available Data not available
p300/CBP HAT Data not available Data not available

Cellular Mechanism of Action Investigations (In Vitro)

Investigating the effects of a compound within a cellular context provides deeper insights into its biological activity.

Should this compound prove to be an inhibitor of any of the aforementioned enzymes, it would be expected to modulate specific cellular pathways. For instance, as a hypothetical NAAA inhibitor, it could increase intracellular PEA levels in macrophages, thereby downregulating inflammatory pathways. nih.gov If it were to act as a HAT inhibitor, it could alter gene expression profiles in cancer cell lines, potentially leading to anti-proliferative effects. nih.gov

The pyrazine moiety is known to participate in various non-covalent interactions, including hydrogen bonding and π-interactions, which are crucial for protein-ligand binding. nih.gov A systematic analysis of the Protein Data Bank (PDB) has shown that the pyrazine nitrogen frequently acts as a hydrogen bond acceptor. nih.gov These interactions could potentially disrupt or stabilize protein-protein interactions that are dependent on the targeted enzyme's activity.

To confirm that a compound interacts with its intended target within a cell, target engagement assays are essential. Techniques like the cellular thermal shift assay (CETSA) can be employed to verify the binding of a ligand to its target protein in a cellular environment. nih.gov Such studies would be necessary to validate the intracellular activity of this compound against its putative targets.

A hypothetical data table for cellular activity is presented below: Table 2: Hypothetical Cellular Activity Data for this compound

Cell Line Target Pathway Observed Effect
Macrophage Cell Line Inflammatory Signaling Data not available
Cancer Cell Line Histone Acetylation Data not available

In Vitro Functional Assays (Excluding Clinical Human Trial Data)

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a chemical entity at a cellular or molecular level. The this compound scaffold and its derivatives have been investigated for a range of therapeutic applications.

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into related pyrazine and pyrazole (B372694) derivatives highlights the potential of this chemical class. Pyrazinamide (B1679903), a cornerstone drug for tuberculosis treatment, underscores the inherent antitubercular potential of the pyrazine ring. nih.gov Research has focused on creating pyrazinamide conjugates and other pyrazole-containing hybrids to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov

Studies on various pyrazole and pyrazoline derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.gov For instance, certain pyrazoline derivatives have shown moderate activity against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Similarly, pyrano[2,3-c] pyrazole derivatives have been identified as potential antibacterial agents against pathogenic bacteria like E. coli and S. aureus. biointerfaceresearch.com

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Pyrazolylpyrazoline-Triazole/Tetrazole HybridsMycobacterium tuberculosis H37Rv12.5 - 25 nih.gov
Pyrazoline DerivativesVarious Bacteria & Fungi32 - 512 nih.gov
Pyrano[2,3-c] Pyrazole DerivativesK. pneumoniae, L. monocytogenes6.25 - 50 biointerfaceresearch.com

This table presents data for related pyrazole/pyrazoline structures to illustrate the potential of the chemical class.

These findings suggest that the pyrazine moiety within the this compound scaffold could be a valuable starting point for developing novel antimicrobial and particularly antitubercular agents.

Nitrogen-containing heterocyclic compounds, including those with pyrazole and pyrazine rings, are a well-established source of potential anticancer agents. nih.gov Derivatives of these scaffolds have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.

Research on pyrazoline derivatives has identified compounds with significant antiproliferative activity. researchgate.netnih.gov For example, certain fluorinated pyrazoline derivatives demonstrated potent activity against HepG-2 (liver cancer) cells, with IC50 values as low as 6.78 µM. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov Other studies on pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazine derivatives also showed significant cytotoxic activity across multiple cell lines, including those for prostate, breast, and lung cancer. researchgate.net The repurposing of antitubercular compounds containing pyrrole (B145914) scaffolds has also shown promise, with some derivatives exhibiting potent anticancer activity against lung cancer cell lines (A549). mdpi.com

Compound ClassCell LineActivity (IC50 in µM)Reference
Pyrazoline DerivativesHepG-2 (Liver Cancer)6.78 nih.gov
Pyrazoline DerivativesHela (Cervical Cancer)< 16.02 nih.gov
Pyrazoline DerivativesA549 (Lung Cancer)< 29.48 nih.gov
Pyrazoline-Sulfonamide HybridsHCT-116 (Colorectal)0.063 researchgate.net
Pyrrolyl Benzohydrazide DerivativesA549 (Lung Cancer)> 10 (Selectivity Index) mdpi.com

This table presents data for related heterocyclic structures to illustrate the potential of the chemical class for anticancer activity.

These results indicate that the core structure of this compound could serve as a template for designing new cytotoxic agents for cancer therapy.

The most significant therapeutic application explored for the this compound scaffold is in the modulation of inflammatory pathways, specifically through the inhibition of Janus kinases (JAKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.gov These kinases are critical mediators in cytokine signaling pathways that drive autoimmune and inflammatory diseases. nih.govnih.gov

IRAK4 Inhibition: IRAK4 is a key protein kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors. nih.gov Its inhibition is a major therapeutic target for inflammatory diseases. The this compound structure is a component of potent and selective IRAK4 inhibitors. Structure-based drug design has led to the development of pyrazolopyrimidine inhibitors that incorporate this scaffold, achieving excellent potency and selectivity. osti.gov

JAK Inhibition: The JAK-STAT pathway is crucial for signaling over 50 cytokines and growth factors involved in immunity. nih.gov Selective inhibition of JAK family members (JAK1, JAK2, JAK3, TYK2) is a validated strategy for treating rheumatoid arthritis and other autoimmune diseases. nih.govnih.gov The this compound scaffold has been incorporated into molecules designed as selective JAK inhibitors. For example, it is a key feature in dual TYK2/JAK1 inhibitors that have shown promise in preclinical studies and have advanced into clinical development for various autoimmune diseases. researchgate.net

TargetCompound TypeActivityReference
IRAK4Pyrazolopyrimidine DerivativePotent kinase inhibition, cellular activity osti.gov
JAK1/TYK2Diazabicyclo[3.2.1]octane DerivativeNanomolar inhibition, selective over JAK2 researchgate.net
JAK1Selective Inhibitor (LW402)Specific JAK1 inhibition nih.gov

This table summarizes the role of related scaffolds in inhibiting key inflammatory kinases.

Non-Human In Vivo Pharmacological Evaluation (Excluding Clinical Human Trial Data)

Following promising in vitro results, lead compounds are advanced to non-human in vivo models to assess their efficacy and pharmacodynamic properties in a complex biological system.

Derivatives built upon scaffolds related to this compound have been successfully evaluated in animal models of inflammatory diseases, providing crucial proof-of-concept for their therapeutic potential.

For IRAK4 inhibitors, an inflammation-mediated PK/PD mouse model was used to demonstrate that lead compounds could achieve target-based inhibition of IRAK4 signaling in vivo. osti.gov For JAK inhibitors, rodent models of arthritis, such as the rat adjuvant-induced arthritis (AIA) model, are commonly used. nih.gov In these models, treatment with selective JAK1 inhibitors resulted in potent anti-inflammatory effects, demonstrating the in vivo efficacy of targeting this pathway. nih.gov A dual TYK2/JAK1 inhibitor was also shown to suppress inflammation in an adjuvant arthritis model in vivo. researchgate.net These studies are critical for establishing a compound's potential before moving toward clinical trials.

Pharmacodynamic (PD) studies are essential to link drug exposure to its biological effect, confirming that the drug is engaging its target and modulating the intended pathway in vivo. In the development of IRAK4 and JAK inhibitors, specific biomarkers are measured in preclinical models.

For IRAK4 inhibitors, a key PD marker is the inhibition of downstream signaling events following an inflammatory stimulus. For instance, in a mouse PD model, the efficacy of an IRAK4 inhibitor can be measured by its ability to block the production of inflammatory cytokines like IL-6 after being challenged with a TLR agonist. osti.gov For JAK inhibitors, researchers assess the phosphorylation of STAT proteins, which are direct downstream targets of JAKs. The inhibition of cytokine-induced pSTAT can be measured in whole blood from treated animals, providing a robust measure of target engagement and pathway modulation. nih.govresearchgate.net These biomarker assessments are crucial for understanding the dose-response relationship and for predicting a therapeutically effective dose in humans.

Computational Chemistry and Molecular Modeling Insights

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and orbital energies, which dictate the molecule's chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 4-(pyrazin-2-yloxy)cyclohexan-1-amine (B1391351), the molecular structure suggests a distinct separation of these frontier orbitals. The electron-donating cyclohexylamine (B46788) group, particularly the lone pair on the nitrogen atom, is expected to be the primary contributor to the HOMO. Conversely, the electron-deficient pyrazine (B50134) ring system is the likely location of the LUMO. A smaller HOMO-LUMO gap implies higher reactivity, as less energy is required to excite an electron from the ground state.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Parameter Predicted Value Probable Localization
HOMO Energy -6.5 eV Cyclohexylamine Moiety
LUMO Energy -1.2 eV Pyrazine Ring

| HOMO-LUMO Gap | 5.3 eV | Entire Molecule |

Note: The values in this table are illustrative and represent typical energies for a small organic molecule of this nature.

Electrostatic Potential Surface Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This analysis provides a visual guide to the charge distribution, highlighting regions that are rich or deficient in electrons. Red-colored areas indicate negative potential (nucleophilic sites), while blue areas signify positive potential (electrophilic sites).

In the case of this compound, the ESP surface is predicted to show distinct regions of varying potential. The most negative potential (Vmin) is expected to be localized around the two nitrogen atoms of the pyrazine ring and the ether oxygen atom, which are sites of high electron density and potential hydrogen bond acceptors. The most positive potential (Vmax) would be found around the hydrogen atoms of the primary amine group (-NH2), especially upon protonation to -NH3+, making it a strong hydrogen bond donor site.

Table 2: Predicted Electrostatic Potential Extrema

Parameter Predicted Value (kcal/mol) Probable Localization
Vmin (Minimum ESP) -35 Pyrazine Nitrogen Atoms

| Vmax (Maximum ESP) | +45 | Amine Hydrogen Atoms |

Note: The values in this table are hypothetical examples for illustrative purposes.

Acidity and Basicity Predictions (pKa)

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in solution, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Computational methods can predict pKa values by calculating the free energy change associated with protonation or deprotonation. peerj.com

The this compound molecule possesses multiple potential ionization sites. The primary amine on the cyclohexyl ring is the most significant basic center. Its pKa is expected to be in the range typical for cyclohexylamines (around 10-11), making it predominantly protonated at physiological pH. In contrast, the nitrogen atoms of the pyrazine ring are much weaker bases. The pKa of pyrazine itself is approximately 0.65, and this low basicity is retained in its derivatives due to the aromatic nature of the ring and the electron-withdrawing effect of the second nitrogen atom. nih.gov

Table 3: Predicted pKa Values for Ionizable Sites

Ionizable Group Predicted pKa (Basic) Predicted pKa (Acidic)
Cyclohexylamine Nitrogen ~10.5 N/A

| Pyrazine Nitrogens | < 1.0 | N/A |

Note: These predictions are based on the known pKa values of analogous chemical structures.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. researchgate.net

Ligand-Target Binding Mode Prediction and Analysis

Given that many pyrazine-containing compounds are investigated as inhibitors of various enzymes, a hypothetical docking study of this compound into the active site of a relevant protein target, such as a Histone Deacetylase (HDAC), can be illustrative. researchgate.net In such a simulation, the ligand is placed into the binding site of the protein, and its conformational and orientational space is explored to find the most stable binding mode, typically identified by the lowest binding energy score.

A plausible binding mode would involve the cyclohexylamine portion of the molecule penetrating deep into the active site channel. The flexible ether linkage allows the molecule to adopt a conformation that maximizes favorable interactions with the protein's active site residues.

Interaction Profiles with Key Active Site Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The predicted binding pose from a docking simulation reveals a detailed profile of non-covalent interactions that stabilize the ligand-protein complex. For this compound docked into an HDAC active site, a network of specific interactions would be expected.

Table 4: Hypothetical Interaction Profile with an HDAC Active Site

Interaction Type Ligand Group Protein Residue Predicted Distance (Å)
Hydrogen Bond (Donor) Protonated Amine (-NH3+) Asp101 (Carbonyl Oxygen) 2.8
Hydrogen Bond (Acceptor) Pyrazine Nitrogen Histidine (His142) 3.1
Hydrophobic (π-π) Pyrazine Ring Phenylalanine (Phe152) 3.5

| Hydrophobic | Cyclohexyl Ring | Proline, Leucine | 3.6 - 4.0 |

Note: The residues and distances in this table are representative examples for a hypothetical docking scenario.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules and their complexes. By simulating the atomic motions over time, researchers can gain a deeper understanding of the conformational flexibility of a ligand and the stability of its interactions with a biological target.

Conformational Stability of Ligand-Target Complexes

The stability of the complex formed between a ligand, such as this compound, and its target protein is a critical determinant of its biological efficacy. MD simulations are employed to assess this stability by tracking key parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will typically exhibit minimal fluctuations in its atomic positions, indicating that the ligand remains securely bound in the active site.

While specific MD simulation studies on this compound are not extensively detailed in publicly available literature, the general methodology involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation is run for a significant duration, often in the nanosecond to microsecond range. Analysis of the simulation trajectory provides insights into the conformational changes and energetic favorability of the bound state. For instance, a study on other kinase inhibitors has shown that stable binding is often characterized by a low and consistent RMSD value for the ligand within the binding pocket throughout the simulation.

Simulation ParameterTypical Value/ConditionPurpose
Simulation Time100 nsTo allow for sufficient sampling of conformational space.
Force FieldAMBER, CHARMMTo describe the potential energy of the system.
Solvent ModelTIP3P, SPC/ETo explicitly represent the aqueous environment.
Temperature300 KTo mimic physiological conditions.
Pressure1 atmTo maintain constant pressure.

This table represents typical parameters for MD simulations and is not based on a specific study of this compound due to a lack of available data.

Dynamic Behavior of Molecular Interactions

Analysis of the simulation trajectory can reveal the occupancy of specific hydrogen bonds, indicating their relative strength and importance for binding. For example, the pyrazine nitrogen atoms and the ether oxygen of this compound could potentially form key hydrogen bonds with amino acid residues in a target's active site. Similarly, the cyclohexane (B81311) ring can engage in hydrophobic interactions. By monitoring the distances and angles between interacting atoms throughout the simulation, a detailed map of the dynamic interaction network can be constructed. This information is invaluable for understanding the molecular basis of binding and for guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of novel compounds and to prioritize them for synthesis and testing.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities against a specific target. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Identification of Key Molecular Descriptors Influencing Activity

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. nih.gov These key descriptors provide valuable insights into the structure-activity landscape and can guide the optimization of lead compounds.

For a molecule like this compound, important descriptors might include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moment, which are crucial for electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which influences cell permeability and binding to hydrophobic pockets.

Steric descriptors: Which relate to the size and shape of the molecule.

By understanding which of these properties are most critical for activity, medicinal chemists can make more informed decisions about which parts of the molecule to modify to enhance its desired biological effects.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial charge on pyrazine nitrogensHydrogen bonding potential with target residues.
HydrophobicLogPMembrane permeability and hydrophobic interactions.
StericMolecular volumeFit within the binding pocket of the target.
TopologicalNumber of rotatable bondsConformational flexibility and entropy of binding.

This table illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and their potential implications.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Areas for Pyrazine-Cyclohexanamine Hybrids

The pyrazine (B50134) nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govresearchgate.netmdpi.com The hybridization of this privileged heterocycle with a cyclohexanamine-ether motif opens avenues for the exploration of novel therapeutic applications.

Future research will likely focus on expanding the therapeutic profile of these hybrids beyond currently established activities. Given the prevalence of the pyrazine scaffold in kinase inhibitors, a primary area of investigation will be in oncology . nih.govnih.gov By modifying the substitution pattern on both the pyrazine and cyclohexyl rings, novel analogs can be designed to target specific kinases implicated in various cancers. nih.govrsc.orgnih.gov A recent review highlighted the progress of pyrazine derivatives as anticancer agents, underscoring their potential. nih.gov

Another promising frontier is in the realm of neurodegenerative diseases . Pyrazole (B372694) and pyrazoline derivatives, which share structural similarities with pyrazines, have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's and Parkinson's disease. nih.gov The 4-(pyrazin-2-yloxy)cyclohexan-1-amine (B1391351) scaffold could be adapted to create inhibitors for these neurological targets. Furthermore, the development of P2Y1 antagonists based on an imidazo[1,5-a]pyrazine (B1201761) scaffold for treating ischemic stroke suggests the potential of pyrazine hybrids in cerebrovascular and neuroprotective applications. acs.org

The inherent antimicrobial properties of pyrazine derivatives also warrant further investigation of these hybrids for combating infectious diseases, particularly against resistant strains of bacteria and fungi. researchgate.netnih.gov

Advancements in Synthetic Methodologies for Complex Analogs

The generation of a diverse library of this compound analogs hinges on the advancement of synthetic methodologies. While classical methods for pyrazine synthesis, such as the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, provide a foundation, the creation of more complex and stereochemically defined analogs requires more sophisticated approaches. mdpi.comrsc.org

Recent advances in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, offer powerful tools for the functionalization of the pyrazine ring. researchgate.net These methods allow for the introduction of a wide range of substituents, enabling fine-tuning of the electronic and steric properties of the molecule. Furthermore, techniques for C-H functionalization are emerging as a streamlined approach to modify the pyrazine core without the need for pre-functionalized starting materials. nih.gov

The synthesis of the cyclohexylamine (B46788) portion with specific stereochemistry will also be crucial. The use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions will be instrumental in preparing enantiomerically pure isomers, which is often critical for selective target engagement and reduced off-target effects. The development of one-pot and multicomponent reactions will also be a key area of focus to improve synthetic efficiency and reduce the environmental impact of analog production. mdpi.comnih.gov The ability to switch between different catalytic transformations on a single platform by modulating ligands, for instance, offers a streamlined path for creating complex pharmaceutical building blocks. acs.org

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.org For the this compound scaffold, these computational tools can be leveraged in several ways.

De novo design algorithms, particularly deep generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel pyrazine-cyclohexanamine derivatives with desired properties. nih.govnih.govtue.nlcmu.edu These models can explore a vast chemical space to propose structures with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For instance, deep learning has been used to design benzimidazole-pyrazine derivatives as selective A2BAR antagonists. nih.gov

Scaffold optimization can be significantly enhanced through ML-based quantitative structure-activity relationship (QSAR) models. mdpi.com By training on experimental data from an initial set of synthesized analogs, these models can predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis. nih.gov This data-driven approach minimizes trial-and-error experimentation and focuses resources on compounds with the highest probability of success. cmu.edu AI can also aid in predicting synthesizability, ensuring that the designed molecules are accessible through known chemical reactions. nih.gov

Development of Chemical Probes for Biological Target Deconvolution

A significant challenge in phenotypic drug discovery is the identification of the biological target(s) responsible for the observed cellular effect. The development of chemical probes based on the this compound scaffold is a critical step in elucidating its mechanism of action. rsc.org

These probes are typically created by attaching a reporter tag, such as biotin or a fluorescent dye , to the parent molecule via a chemical linker. nih.govrsc.org The design of these probes is crucial, as the attachment point and the linker length must be carefully chosen to avoid disrupting the interaction with the target protein. Biotinylated probes are particularly useful for affinity purification-mass spectrometry (AP-MS) based proteomics, allowing for the capture and identification of binding partners from cell lysates. nih.govmdpi.com

Fluorescent probes , on the other hand, enable the visualization of the compound's subcellular localization and can be used in techniques like fluorescence polarization or FRET to study target engagement in living cells. rsc.orgnih.gov The development of probes sensitive to specific enzymes, such as nitroreductases, can also allow for in vivo imaging. nih.gov Chemical proteomics approaches, which may or may not require a probe, are powerful tools for identifying targets within complex biological systems. mdpi.comnih.gov

Potential for Design of Multi-Target Ligands Based on the Scaffold

The structural complexity of the this compound scaffold, with its distinct pyrazine, ether, and cyclohexylamine components, makes it an ideal platform for the design of multi-target ligands. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways, and drugs that can modulate several targets simultaneously can offer superior efficacy and a lower propensity for drug resistance. nih.gov

The pyrazine ring is a known "privileged scaffold" for kinase inhibitors, and it is conceivable to design analogs that inhibit multiple kinases involved in oncogenic signaling pathways. nih.govrsc.orgnih.gov For example, by strategic modification of the scaffold, it may be possible to create dual inhibitors of receptor tyrosine kinases and downstream signaling kinases. Pyrazolo[3,4-d]pyrimidines, which are isosteres of the pyrazine-containing adenine, have been successfully developed as multi-targeted kinase inhibitors. rsc.orgnih.gov

In the context of neurodegenerative diseases, a multi-target approach could involve designing a single molecule that inhibits both acetylcholinesterase and BACE1, or that combines antioxidant properties with the inhibition of protein aggregation. nih.gov The modular nature of the this compound scaffold allows for the incorporation of different pharmacophores to engage multiple targets. acs.org Computational methods, including docking and molecular dynamics simulations, will be invaluable in the rational design of such multi-target ligands.

Q & A

Q. What are the common synthetic routes for 4-(pyrazin-2-yloxy)cyclohexan-1-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane ring. Key steps include:
  • Reductive amination : Reaction of 4-oxocyclohexanone with pyrazine derivatives under reductive conditions (e.g., NaHB(OAc)₃ in DCM) to introduce the pyrazin-2-yloxy group .
  • Amine protection/deprotection : Use of dibenzyl groups to protect the amine during intermediate steps, followed by catalytic hydrogenation (Pd/C, H₂) for deprotection .
  • Purification : Column chromatography or preparative TLC to isolate enantiomers, especially for stereochemically pure forms like (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. EtOH), temperature (140°C for sealed-tube reactions), and stoichiometry of reagents like triethylamine (TEA) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : ESI+ mode to detect [M+H]⁺ ions (e.g., m/z 238 for intermediates) and confirm molecular weight .
  • ¹H NMR : Key signals include pyrazine aromatic protons (δ 8.60–8.62 ppm), cyclohexane backbone protons (δ 1.0–2.3 ppm), and amine protons (broad singlet at δ 1.5–2.0 ppm) .
  • Chiral HPLC : To resolve enantiomers, critical for studying stereochemical effects .
  • X-ray crystallography : SHELX software for resolving crystal structures, particularly when unexpected diastereomers form during synthesis .

Advanced Research Questions

Q. How does stereochemistry (e.g., (1r,4r) vs. (1s,4s) configurations) influence the biological or physicochemical properties of this compound?

  • Methodological Answer :
  • Stereochemical synthesis : Separate enantiomers via chiral catalysts or chiral stationary-phase chromatography .
  • Property comparison :
  • Solubility : Measure logP values using shake-flask methods; trans isomers often exhibit lower solubility due to planar rigidity .
  • Receptor binding : Use radioligand assays to compare affinity for targets (e.g., serotonin receptors), where cis configurations may show higher activity .
  • Computational modeling : Density Functional Theory (DFT) to predict conformational stability and intermolecular interactions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Validate assays : Reproduce results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Control variables : Standardize cell lines, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-(cyclopropylmethyl)piperazine analogs) to identify trends in SAR .

Q. How can computational tools predict the reactivity of this compound in novel reaction conditions?

  • Methodological Answer :
  • DFT calculations : Simulate transition states for reactions like nucleophilic substitution at the pyrazine ring or oxidation of the cyclohexane backbone .
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for amide coupling or cyclization .
  • Solvent effects : Use COSMO-RS to model solvent interactions and predict yields in non-polar vs. polar aprotic solvents .

Q. What methodologies address low yields during scale-up synthesis due to byproduct formation?

  • Methodological Answer :
  • Byproduct identification : LC-MS/MS to detect intermediates (e.g., over-oxidized pyrazine derivatives) .
  • Process optimization :
  • Flow chemistry : Continuous reactors to minimize side reactions (e.g., dimerization) .
  • Temperature gradients : Gradual heating (e.g., 50°C → 100°C) to control exothermic steps .
  • Alternative routes : Switch from reductive amination to Ullmann coupling for pyrazine attachment .

Q. How can in vivo pharmacokinetic studies be designed to evaluate the metabolic stability of this compound?

  • Methodological Answer :
  • In vitro screening : Microsomal stability assays (human liver microsomes) to identify major metabolites .
  • Animal models : Administer radiolabeled compound (¹⁴C) to track distribution in Sprague-Dawley rats, with LC-MS quantification of plasma/tissue levels .
  • Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiac risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.